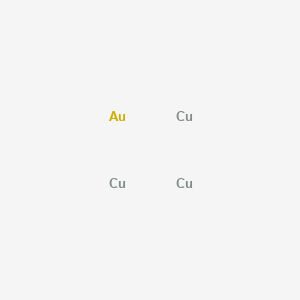
Copper;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and gold are both transition metals that belong to Group 11 of the periodic table. These metals are known for their high thermal and electrical conductivity, malleability, and resistance to corrosion. When combined, copper and gold form various intermetallic compounds and alloys that exhibit unique properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper and gold compounds can be synthesized through various methods, including:
Direct Combination: Heating copper and gold together at high temperatures to form intermetallic compounds.
Chemical Reduction: Using reducing agents to convert copper and gold salts into their metallic forms, which then combine to form alloys.
Electrodeposition: Electrochemical methods to deposit copper and gold onto substrates, forming thin films or coatings.
Industrial Production Methods
In industrial settings, copper and gold alloys are typically produced through:
Smelting and Refining: Extracting copper and gold from their ores and then combining them in specific ratios to form alloys.
Powder Metallurgy: Mixing copper and gold powders and then compacting and sintering them to form solid materials.
Análisis De Reacciones Químicas
Types of Reactions
Copper and gold compounds undergo various chemical reactions, including:
Oxidation: Copper readily oxidizes to form copper oxide, while gold is resistant to oxidation.
Reduction: Both metals can be reduced from their ionic forms to their metallic states using reducing agents.
Substitution: Copper and gold can participate in substitution reactions where ligands or other atoms replace existing ones in their compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and bromine can oxidize copper, while gold requires stronger oxidizing agents like fluorine.
Reducing Agents: Hydrogen, carbon monoxide, and various metal hydrides can reduce copper and gold compounds.
Reaction Conditions: High temperatures and specific pH conditions are often required for these reactions.
Major Products
Copper Oxide: Formed from the oxidation of copper.
Gold Chloride: Formed from the reaction of gold with chlorine.
Copper-Gold Alloys: Formed from the direct combination of copper and gold.
Aplicaciones Científicas De Investigación
Copper and gold compounds have numerous scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and oxidation-reduction processes.
Biology: Copper and gold nanoparticles are used in bioimaging, biosensing, and as antimicrobial agents.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anticancer agents. Copper compounds are explored for their potential in cancer therapy and as antimicrobial agents.
Industry: Copper-gold alloys are used in electronics, jewelry, and as conductive materials in various devices.
Mecanismo De Acción
The mechanism of action of copper and gold compounds involves:
Copper: Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial and anticancer effects.
Gold: Gold compounds can inhibit thiol-containing enzymes, disrupt mitochondrial function, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Silver: Like copper and gold, silver is a Group 11 metal with high conductivity and antimicrobial properties.
Platinum: Platinum compounds are used in cancer therapy, similar to gold compounds.
Palladium: Palladium compounds are used as catalysts in various chemical reactions, similar to copper compounds.
Uniqueness
Copper and gold compounds are unique due to their combination of high conductivity, resistance to corrosion, and diverse applications in various fields. Their ability to form stable alloys and intermetallic compounds further enhances their versatility.
Propiedades
Número CAS |
12006-52-9 |
|---|---|
Fórmula molecular |
AuCu3 |
Peso molecular |
387.60 g/mol |
Nombre IUPAC |
copper;gold |
InChI |
InChI=1S/Au.3Cu |
Clave InChI |
AGGWHAVEYSDJKE-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


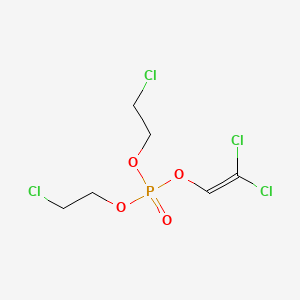
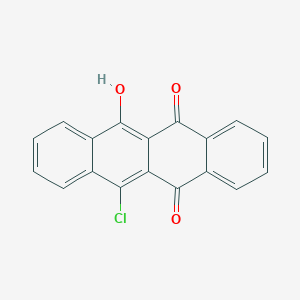
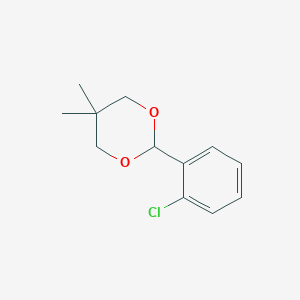
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
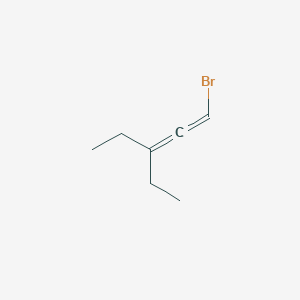
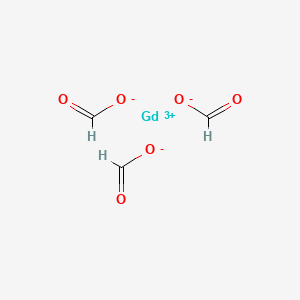

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

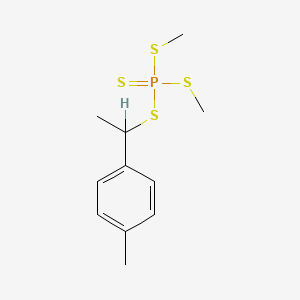
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
